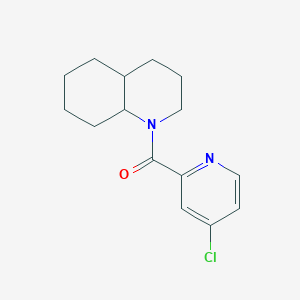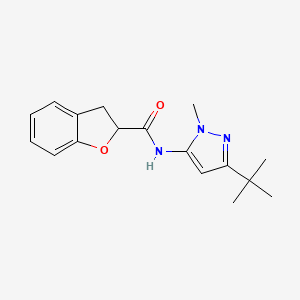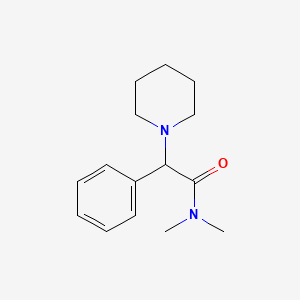
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitters and ion channels in the central nervous system. This compound has been shown to interact with GABA receptors, voltage-gated sodium channels, and NMDA receptors, which are all involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone have been studied extensively in animal models. This compound has been shown to reduce inflammation and pain, as well as to prevent seizures and protect against neurodegeneration. These effects are believed to be mediated by the modulation of neurotransmitter release and ion channel activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone in lab experiments include its high potency and selectivity for specific targets, as well as its relatively low toxicity compared to other compounds. However, its limitations include its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
For research on 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone include the development of more efficient synthesis methods, the identification of additional targets and mechanisms of action, and the optimization of its pharmacokinetic properties for clinical use. Additionally, this compound may have potential applications in the treatment of other conditions, such as anxiety and depression, which warrant further investigation.
Synthesemethoden
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone has been achieved using several methods, including the reduction of 4-chloro-2-pyridinecarboxylic acid, the reaction of 4-chloro-2-pyridinecarboxaldehyde with cyclohexanone, and the condensation of 4-chloro-2-pyridinecarboxaldehyde with 1,2,3,4-tetrahydroquinoline. These methods have been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone has been focused on its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various conditions, including chronic pain, epilepsy, and neuroinflammation.
Eigenschaften
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h7-8,10-11,14H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNECIKGRFTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)








